molecular formula C11H17BN2O3 B2811750 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde CAS No. 1578484-85-1

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde

Cat. No.: B2811750
CAS No.: 1578484-85-1
M. Wt: 236.08
InChI Key: AMEIYOFJSKNQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is a pyrazole-based organoboron compound characterized by a tetramethyl dioxaborolane (boronate ester) group at the 4-position and an aldehyde functional group at the 3-position of the pyrazole ring. The methyl substituent at the 2-position enhances steric stability, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex aromatic systems in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-14(5)9(8)7-15/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEIYOFJSKNQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the boronate ester group. One common method includes the reaction of a suitable pyrazole precursor with a boronic acid or boronate ester under conditions that facilitate the formation of the desired product. The reaction conditions often involve the use of catalysts and solvents that promote the coupling reaction, such as palladium catalysts in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde involves its reactivity as a boronate ester and an aldehyde. The boronate ester group can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives. These reactions are crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde with structurally related pyrazole-boronate esters, emphasizing substituent effects, applications, and reactivity:

Compound Name Substituents (Positions) CAS Number Key Features Applications Reactivity Notes
This compound 2-Me, 4-Boronate, 3-CHO Not provided Aldehyde enables Schiff base formation; boronate supports cross-coupling. Pharmaceutical intermediates, materials science. High reactivity at aldehyde; moderate steric hindrance from methyl group.
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-Me, 3-Boronate 1175273-55-8 No aldehyde; methyl at N1 enhances stability. Suzuki couplings for heterocycle synthesis. Reduced electrophilicity; suitable for direct coupling without prior activation.
tert-Butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate 3-Me, 4-Boronate; tert-butyl-piperidine 1256359-15-5 Bulky tert-butyl group improves solubility; boronate at 4-position. PROTACs, kinase inhibitor synthesis. Steric shielding slows hydrolysis; boronate remains accessible for coupling.
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 3-Cyclopropyl, 4-Boronate 1020174-04-2 Cyclopropyl enhances ring strain and electronic effects. Agrochemical precursors, bioactive molecules. Increased reactivity due to cyclopropyl strain; prone to ring-opening reactions.

Key Observations:

Substituent Effects :

  • The aldehyde group in the target compound distinguishes it from analogs, enabling unique reactivity (e.g., condensation) absent in methyl- or tert-butyl-substituted derivatives .
  • Steric hindrance varies significantly: tert-butyl derivatives (e.g., CAS 1256359-15-5) exhibit reduced hydrolysis rates compared to smaller substituents like methyl or cyclopropyl .

Reactivity in Cross-Couplings :

  • All compounds participate in Suzuki-Miyaura reactions, but the aldehyde in the target compound may require protection (e.g., acetal formation) to prevent side reactions during coupling .

Stability :

  • Boronate esters with bulky groups (e.g., tert-butyl) demonstrate superior hydrolytic stability over those with smaller substituents (e.g., methyl), as observed in storage stability studies .

Biological Activity

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C10H17BN2O2
Molecular Weight 208.07 g/mol
CAS Number 761446-44-0
Melting Point 62°C to 65°C
Purity >97% (GC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrazole moieties can exhibit diverse pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have demonstrated significant inhibitory effects against various cancer cell lines.

A comparative analysis of related compounds revealed that:

  • Compound A (related pyrazole) had an IC50 of 0.126 μM against MDA-MB-231 (triple-negative breast cancer).
  • Compound B , which shares structural similarities with our compound of interest, exhibited an EC50 value of 0.064 μM, indicating potent activity.

Case Studies

  • Study on Antimalarial Activity
    A study focused on the optimization of dihydroquinazolinone derivatives indicated that modifications in the pyrazole structure could enhance activity against Plasmodium falciparum. The incorporation of boron-containing groups similar to those in our compound showed improved metabolic stability and solubility, which are critical for in vivo efficacy .
  • Anticancer Efficacy in Mouse Models
    In vivo experiments involving mice inoculated with MDA-MB-231 cells demonstrated that treatment with pyrazole derivatives led to a significant reduction in tumor growth and metastasis. The mechanism was linked to apoptosis induction and inhibition of matrix metalloproteinases (MMPs), crucial for cancer invasion and metastasis .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Activity TypeEffectivenessReference
AnticancerIC50 = 0.126 μM (MDA-MB-231)
AntimalarialEnhanced activity through structural modification
Anti-inflammatoryPotential based on pyrazole derivatives' properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.